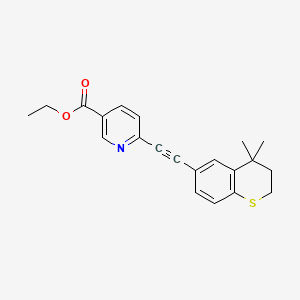















|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[CH:13])[CH:10]=2)[S:5][CH2:4][CH2:3]1.C([Li])CCC.Cl[C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][N:22]=1>O1CCCC1.CCCCCC.[Cl-].[Cl-].[Zn+2]>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[C:13][C:21]3[CH:31]=[CH:30][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][N:22]=3)[CH:10]=2)[S:5][CH2:4][CH2:3]1 |f:5.6.7|
|


|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
330 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
|
Name
|
|
|
Quantity
|
465.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C#C)C
|
|
Name
|
|
|
Quantity
|
2.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
426.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C=C1
|
|
Name
|
tetrakistriphenylphosphine palladium
|
|
Quantity
|
430 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
alkynylzinc
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
This was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Reaction vessels
|
|
Type
|
TEMPERATURE
|
|
Details
|
were flame
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled again to 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
Thereafter the solution was stirred at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
prepared above
|
|
Type
|
STIRRING
|
|
Details
|
This mixture was stirred at room temperature for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with 100 ml water
|
|
Type
|
CUSTOM
|
|
Details
|
Product was recovered by extraction with 3×75 ml ether
|
|
Type
|
WASH
|
|
Details
|
washed with saturated NaCl solutions
|
|
Type
|
CUSTOM
|
|
Details
|
dried (mgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash chromatography (silica; 5% ethyl acetate in hexane)
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCSC2=CC=C(C=C12)C#CC1=NC=C(C(=O)OCC)C=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |